8-Chloro-2-methylquinolin-5-OL
Description
Properties
CAS No. |
420786-78-3 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloro-2-methylquinolin-5-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-9(13)5-4-8(11)10(7)12-6/h2-5,13H,1H3 |
InChI Key |
GRVQXFRJNJGBPE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2C=C1)O)Cl |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloro 2 Methylquinolin 5 Ol and Its Precursors
Classical Cyclization Approaches to the Quinoline (B57606) Core
Traditional methods for quinoline synthesis, many of which were developed in the late 19th century, remain foundational in heterocyclic chemistry. These reactions typically involve the acid-catalyzed condensation and cyclization of aniline (B41778) derivatives.
The Skraup synthesis is a cornerstone reaction for creating the quinoline core. pharmaguideline.com It traditionally involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com
For the synthesis of 8-hydroxyquinoline (B1678124) derivatives, the standard aniline is replaced with an aminophenol. researchgate.netresearchgate.net Specifically, o-aminophenol serves as the key precursor. The proximity of the amino and hydroxyl groups in the starting material directly leads to the formation of the 8-hydroxyquinoline scaffold upon reaction with glycerol under acidic conditions. researchgate.netgoogle.com While effective, the classic Skraup reaction is known for its often vigorous and sometimes violent nature, though modifications have been developed to moderate the reaction and improve yields. researchgate.net
To synthesize the specific target compound, 8-Chloro-2-methylquinolin-5-OL, via a classical route, a substituted aniline precursor is required. A logical starting material would be 4-chloro-3-aminophenol. The chloro and hydroxyl groups are already in the correct positions relative to the amino group, which will ultimately form the new heterocyclic ring.
The introduction of the 2-methyl group is typically achieved using the Doebner-von Miller reaction, a significant modification of the Skraup synthesis. nih.gov Instead of glycerol, this method utilizes α,β-unsaturated aldehydes or ketones. nih.goviipseries.org For a 2-methylquinoline (B7769805), crotonaldehyde (B89634) is the ideal reagent. The reaction of an aniline with crotonaldehyde under acidic conditions leads directly to the formation of a 2-methyl-substituted quinoline. nih.govprepchem.com
Therefore, a plausible classical synthesis for a precursor to the target compound would involve the Doebner-von Miller reaction between 2-chloroaniline (B154045) and crotonaldehyde to produce 8-chloro-2-methylquinoline. nih.govprepchem.com Subsequent functionalization would be required to introduce the 5-hydroxy group.
| Reaction Name | Key Reagents | Typical Substituent Pattern | Conditions | Reference |
|---|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted Hetero-ring | Harsh, Acidic, High Temperature | pharmaguideline.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Substituted at C2 and/or C4 | Acidic | nih.gov |
| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Carbonyl Compound | Substituted at C2 and C3 | Acidic or Basic | pharmaguideline.commdpi.com |
| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Methyl groups at C2 and C4 | Acidic | pharmaguideline.com |
Advanced Catalytic Synthesis Routes
Modern synthetic chemistry has seen a shift towards catalytic methods, which often provide milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. iaea.org
Transition-metal catalysis has emerged as a powerful tool for constructing complex heterocyclic scaffolds like quinolines. iaea.orgias.ac.in These methods often rely on catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), or iron (Fe). iaea.orgorganic-chemistry.org
Strategies frequently involve the C-H activation and subsequent annulation of substituted anilines with alkynes. For instance, a palladium-catalyzed reaction can couple an aniline derivative with an alkyne to build the quinoline core in a single step. Copper-catalyzed methods have also been developed for the synthesis of substituted quinolines from anilines and aldehydes, where molecular oxygen can be used as an economical and environmentally friendly oxidant. ias.ac.in These catalytic cycles allow for the construction of highly functionalized quinolines from readily available starting materials under conditions that are often significantly milder than the high-temperature, strongly acidic environment of the Skraup reaction. ias.ac.in
In recent years, there has been a growing interest in developing metal-free synthetic routes to avoid the cost and potential toxicity of transition metal catalysts. mdpi.comnih.govresearchgate.netrsc.org These protocols often utilize alternative activation methods.
One prominent strategy involves iodine-catalyzed reactions, where molecular iodine or other iodine sources promote the cyclization of substrates like 2-styrylanilines to form quinolines. nih.gov Another approach uses dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as an oxidant in a cycloisomerization strategy to build the quinoline ring. mdpi.com These metal-free methods represent a move towards more sustainable and "green" chemical processes, offering efficient pathways to quinoline derivatives while avoiding residual metal contamination in the final products. mdpi.comnih.gov
| Method Type | Catalyst/Reagent | General Approach | Advantages | Reference |
|---|---|---|---|---|
| Transition Metal-Catalyzed | Pd, Cu, Rh, Co Complexes | C-H activation, cross-coupling, annulation of anilines with alkynes/alkenes | High efficiency, milder conditions, broad substrate scope | iaea.orgias.ac.in |
| Metal-Free Catalysis | Iodine, DMSO, Ionic Liquids | Radical or electrophilic cyclization | Avoids metal contamination, often uses cheaper reagents | mdpi.comnih.gov |
Regioselective Chlorination and Hydroxylation Strategies
Achieving the precise substitution pattern of this compound often requires regioselective functionalization of a pre-formed quinoline ring. This involves directing the introduction of a substituent to a specific carbon atom.
Regioselective Chlorination : Introducing a chlorine atom at the C8 position of a 2-methylquinoline can be challenging. Direct chlorination often leads to a mixture of products. However, modern C-H activation strategies can provide a solution. By using a directing group, often coordinated to a transition metal catalyst, the chlorinating agent can be delivered specifically to the C8 position. For quinoline N-oxides, regioselective chlorination at the C2 position is a known method, but achieving C8 chlorination on the quinoline itself requires specific conditions or precursors. researchgate.netmdpi.com An alternative classical approach involves the chlorination of 8-hydroxyquinoline; however, this typically yields 5,7-dichloro-8-hydroxyquinoline. google.com
Regioselective Hydroxylation : The introduction of a hydroxyl group at the C5 position is a difficult transformation due to the electronic nature of the quinoline ring. researchgate.netnih.gov Electrophilic substitution is challenging. Recent advances have demonstrated that meta-selective hydroxylation of quinolines can be achieved through the formation of dearomatized intermediates, which then undergo regioselective reaction with an electrophilic oxygen source. researchgate.netnih.gov Another strategy involves C-H activation, where a metal catalyst, guided by a directing group, can facilitate oxidation at a specific site. acs.org These advanced methods provide a potential, albeit complex, route to the 5-hydroxy functionality that is often inaccessible through classical electrophilic substitution reactions.
Selective Functionalization at C-8 and C-5 Positions
The quinoline ring system presents a significant challenge in synthetic chemistry due to the difficulty in achieving site-selective functionalization. The C-2 position is often the most reactive, making modifications at more distant positions like C-5 and C-8 complex. acs.org However, the strategic placement of directing groups can effectively guide reactions to these desired locations.
Electrophilic substitution reactions on the quinoline nucleus typically favor the C-5 and C-8 positions on the benzene (B151609) ring portion of the molecule. acs.org The development of transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for creating carbon-carbon and carbon-heteroatom bonds with high regioselectivity. While many methods exist for C-2 functionalization, techniques for C-8 are less common but crucial for synthesizing compounds like this compound. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C-8 position, a preference attributed to the greater nucleophilicity of C-8 compared to C-2 and the relative stability of the resulting five-membered palladacycle intermediate. acs.org
Furthermore, the presence of a substituent at the C-8 position can direct subsequent functionalization to the C-5 position. This is particularly evident in halogenation reactions where an 8-amido or 8-alkoxy group can facilitate the introduction of a halogen exclusively at the C-5 position. benthamdirect.comnih.gov This remote functionalization is a key strategy for building the specific substitution pattern of this compound.
Controlled Introduction of Halogen Substituents
The controlled introduction of a chlorine atom at the C-8 position is a critical step in the synthesis of this compound. This can be approached by starting with a precursor that already contains the desired halogen, such as 2-chloroaniline, and constructing the quinoline ring through a reaction like the Doebner-von Miller synthesis using crotonaldehyde. nih.govrsc.org
Alternatively, direct and regioselective halogenation of the quinoline core is a more modern and flexible approach. A significant challenge is controlling the position of halogenation. Research has demonstrated that by using a directing group at the C-8 position, such as an amide, halogenation can be directed specifically to the C-5 position. rsc.org An operationally simple, metal-free protocol for the C-5 halogenation of various 8-substituted quinolines has been established using recyclable and atom-economical trihaloisocyanuric acids as the halogen source. benthamdirect.comnih.gov This reaction proceeds at room temperature with high generality and complete regioselectivity in most cases. benthamdirect.comnih.gov Another efficient method involves using N-halosuccinimides (NCS for chlorination) in water, which represents a metal-free and convenient approach for C-5 selective halogenation. rsc.org
These methods highlight the importance of a directing group strategy for precise halogen placement. To synthesize this compound, a plausible route would involve first establishing the 2-methyl and 5-OL (or a protected hydroxyl group) functionalities, followed by a directed chlorination at the C-8 position, or starting with an 8-chloroquinoline (B1195068) precursor.
Novel Synthetic Pathways and Reaction Optimization
In line with the evolution of organic synthesis, there is a strong emphasis on developing reaction pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry through one-pot procedures and the use of sustainable reagents and conditions.
Exploration of Sustainable Synthetic Approaches
Sustainable or "green" chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In quinoline synthesis, this often involves using environmentally benign solvents like water or ethanol, employing recyclable catalysts, and utilizing energy-efficient methods such as microwave irradiation. acs.orgnih.gov
Several green protocols for the classic Friedländer synthesis have been developed using alternative catalysts like Amberlyst-15 or magnetic nanoparticles in ethanol, allowing for mild temperatures and easy catalyst recovery. acs.org The use of nanocatalysts is a particularly promising area, offering high efficiency and recyclability for quinoline synthesis. acs.orgnih.gov Furthermore, catalyst-free methods are highly desirable. A notable example is the synthesis of a fluorinated quinoline derivative from an aniline, benzaldehyde, and pyruvic acid with excellent yields without any catalyst. acs.org
An expedient one-pot sustainable synthesis of quinolines has been developed using a copper catalyst with glucose-based ionic liquids in an acetonitrile-water medium, promoted by molecular oxygen. rsc.org This method is notable for its use of recyclable ionic liquids and mild reaction conditions. rsc.org These sustainable approaches provide a framework for developing an environmentally responsible synthesis of this compound, potentially by adapting these methods to the specific precursors required for its formation.
Table 2: Overview of Sustainable Approaches in Quinoline Synthesis
| Approach | Solvent/Catalyst System | Advantages | Reference |
|---|---|---|---|
| Aqueous Medium Synthesis | Water | Environmentally benign solvent, often high yields. | acs.org |
| Nanocatalysis | Fe3O4 NPs-cell, ZrO2/Fe3O4 MNPs | High efficiency, catalyst can be recovered (often magnetically) and reused. | acs.orgnih.gov |
| Ionic Liquid Catalysis | Glucose-based ionic liquids (GSILs) with Copper | Recyclable catalyst system, mild conditions, use of molecular oxygen as oxidant. | rsc.org |
| Solvent-Free Reaction | Silica and molecular iodine | Reduces solvent waste, good yields at mild temperatures. | acs.org |
| Metal-Free Halogenation | N-halosuccinimides in water | Avoids heavy metal catalysts, proceeds under aqueous conditions. | rsc.org |
Chemical Reactivity and Derivatization Strategies of 8 Chloro 2 Methylquinolin 5 Ol
Nucleophilic Substitution Reactions at the C-8 Chloro Position
Investigation of Leaving Group Effects on Reactivity
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent loss of the leaving group is a faster step. masterorganicchemistry.comyoutube.com Consequently, the leaving group's ability to stabilize the transition state through electron withdrawal is more critical than its stability as an anion after departure. libretexts.org This leads to a reactivity order for halogens in SNAr reactions that is often inverted compared to SN2 reactions: F > Cl ≈ Br > I. wikipedia.org The high electronegativity of fluorine strongly polarizes the carbon-halogen bond and stabilizes the intermediate complex, accelerating the initial nucleophilic attack. libretexts.org While chlorine is a good leaving group, converting it to a sulfonate ester, such as a tosylate or mesylate, can significantly enhance reactivity for certain nucleophilic substitutions.
Synthesis of Diverse C-8 Substituted Analogues
The chloro group at the C-8 position serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution. This allows for the synthesis of a diverse library of analogues with modified electronic and steric properties. For instance, amination of 8-chloroquinoline (B1195068) can produce 8-aminoquinoline. wikipedia.org This transformation is crucial in the synthesis of various biologically active compounds. slideshare.netnih.gov Similarly, reactions with alkoxides or phenoxides can yield the corresponding ethers, while thiols can be used to introduce thioether moieties. These reactions are often facilitated by base and may require elevated temperatures or catalysis depending on the nucleophilicity of the attacking species and the specific electronic environment of the quinoline (B57606) derivative.
Table 1: Potential C-8 Substituted Analogues via Nucleophilic Substitution
| Nucleophile | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Amine | Ammonia (NH₃) | 8-Amino-2-methylquinolin-5-OL | |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 8-Methoxy-2-methylquinolin-5-OL | |
| Thiolate | Sodium Ethanethiolate (NaSCH₂CH₃) | 8-(Ethylthio)-2-methylquinolin-5-OL | |
| Azide | Sodium Azide (NaN₃) | 8-Azido-2-methylquinolin-5-OL |
Reactions Involving the C-5 Hydroxyl Group
The C-5 hydroxyl group of 8-Chloro-2-methylquinolin-5-OL exhibits reactivity characteristic of a phenol. It can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This allows for a range of reactions, including esterification and etherification, to modify this position.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers. Esterification can be accomplished by reacting the compound with acyl chlorides or acid anhydrides in the presence of a base, or with carboxylic acids under dehydrating conditions. For example, hydroxyquinoline can be reacted with amino acids in the presence of acid to form amino acid-hydroxyquinoline esters. dergipark.org.tr Etherification is typically achieved via the Williamson ether synthesis, where the corresponding phenoxide, generated by treating the starting material with a strong base like sodium hydride, is reacted with an alkyl halide. The synthesis of ether derivatives of 8-hydroxyquinoline (B1678124) has been reported by reacting it with reagents like ethyl 2-chloroacetate. nih.gov
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Esterification | Acetyl Chloride (CH₃COCl) | 8-Chloro-2-methylquinolin-5-yl acetate | |
| Etherification | Methyl Iodide (CH₃I) | 8-Chloro-5-methoxy-2-methylquinoline | |
| Etherification | Benzyl Bromide (BnBr) | 5-(Benzyloxy)-8-chloro-2-methylquinoline |
Metal Chelation and Complex Formation Potential
A defining characteristic of hydroxyquinolines, particularly 8-hydroxyquinoline and its derivatives, is their ability to act as potent metal-chelating agents. tandfonline.comnih.gov The geometry of this compound, however, differs from the well-studied 8-hydroxyquinoline. In 8-hydroxyquinoline, the hydroxyl group at C-8 and the ring nitrogen at position 1 are perfectly positioned to act as a bidentate ligand, forming stable five-membered chelate rings with a wide variety of metal ions. scirp.orgscispace.comrroij.com For this compound, the hydroxyl group is at the C-5 position. Chelation involving the C-5 hydroxyl oxygen and the N-1 nitrogen would result in a less stable six-membered ring. Despite this, the molecule retains the potential to form complexes with various metal ions. The formation of these metal complexes can significantly alter the electronic and photophysical properties of the molecule. scispace.com The stability and geometry of these complexes will depend on the specific metal ion involved. scirp.orgrroij.com
Table 3: Potential Metal Complex Formation
| Metal Ion | Potential Coordination Geometry | Resulting Complex (General Structure) |
|---|---|---|
| Cu²⁺ | Square Planar / Distorted Octahedral | Bis(8-chloro-2-methylquinolin-5-olato)copper(II) |
| Zn²⁺ | Tetrahedral / Octahedral | Bis(8-chloro-2-methylquinolin-5-olato)zinc(II) |
| Fe³⁺ | Octahedral | Tris(8-chloro-2-methylquinolin-5-olato)iron(III) |
| Al³⁺ | Octahedral | Tris(8-chloro-2-methylquinolin-5-olato)aluminum(III) |
Reactivity at the C-2 Methyl Group
The methyl group at the C-2 position of the quinoline ring is activated by the adjacent electron-withdrawing nitrogen atom. The protons on this methyl group are acidic enough to be removed by a strong base, generating a carbanionic intermediate. This intermediate can then participate in various reactions, most notably condensation reactions with aldehydes and ketones. rsc.org
A classic example is the condensation with benzaldehyde derivatives in the presence of a catalyst like acetic anhydride or zinc chloride to form styrylquinoline derivatives. rsc.org This reaction proceeds through an aldol-type condensation mechanism, followed by dehydration to yield the conjugated product. libretexts.org The reactivity of the C-2 methyl group can be influenced by substituents on the quinoline ring; electron-withdrawing groups generally enhance the acidity of the methyl protons and facilitate the reaction. nih.gov Additionally, the methyl group can be a site for oxidation to a carboxylic acid under strong oxidizing conditions or halogenation under radical conditions.
Table 4: Derivatization Reactions at the C-2 Methyl Group
| Reaction Type | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Aldol Condensation | Benzaldehyde (C₆H₅CHO) | 8-Chloro-2-styrylquinolin-5-ol | |
| Oxidation | Potassium Permanganate (KMnO₄) | 8-Chloro-5-hydroxyquinoline-2-carboxylic acid | |
| Halogenation | N-Bromosuccinimide (NBS) | 8-Chloro-2-(bromomethyl)quinolin-5-ol |
Oxidation Reactions for Carbonyl and Carboxylic Acid Formation
The methyl group at the C2 position of the quinoline ring is susceptible to oxidation, providing a direct route to valuable carbonyl and carboxylic acid derivatives. This transformation is analogous to the oxidation of benzylic carbons. The choice of oxidizing agent and reaction conditions determines the final product.
Vigorous oxidation can convert the methyl group into a carboxylic acid. However, harsh reagents like potassium permanganate under heating can risk degradation of the quinoline ring itself youtube.com. A more controlled approach is often necessary. For instance, studies on related 2-methylquinolines have shown that they can be oxidized to their corresponding 2-carbaldehydes nih.govacs.org. The conversion of the methyl group to quinoline-2-carboxylic acid can also be achieved, often using multi-step procedures or specific catalysts to avoid unwanted side reactions youtube.comacs.orgaskfilo.com.
Table 1: Representative Oxidation Reactions for 2-Methylquinolines
| Oxidizing Agent/System | Product | Comments |
|---|---|---|
| Selenium Dioxide (SeO₂) | Quinoline-2-carbaldehyde | Standard method for oxidizing activated methyl groups to aldehydes. |
| Potassium Permanganate (KMnO₄) | Quinoline-2-carboxylic acid | Requires careful control of conditions to prevent ring cleavage youtube.com. |
| Chromic Acid (H₂CrO₄) | Quinoline-2-carboxylic acid | A strong oxidant used for converting alkyl side chains on aromatic rings acs.org. |
For this compound, these methods would yield 8-chloro-5-hydroxyquinoline-2-carbaldehyde or 8-chloro-5-hydroxyquinoline-2-carboxylic acid, which are versatile intermediates for further synthesis.
Condensation Reactions for Extended Conjugated Systems
The C2-methyl group of this compound is activated by the adjacent ring nitrogen, making its protons acidic enough to participate in condensation reactions with aldehydes and ketones. This reactivity is central to the synthesis of styrylquinolines and other extended conjugated systems.
The Knoevenagel condensation, a variant of the aldol condensation, involves the reaction of an active hydrogen compound with a carbonyl group organicreactions.orgwikipedia.orgsigmaaldrich.com. In this context, this compound serves as the active hydrogen component. Reaction with various aromatic aldehydes in the presence of a catalyst, such as acetic anhydride or a weak base like piperidine, yields β-(8-chloro-5-hydroxy-2-quinolyl)styrene derivatives rsc.org. These reactions are often followed by dehydration to produce a stable α,β-unsaturated product sigmaaldrich.com. The electronic nature of the substituent on the benzaldehyde can influence the reaction rate rsc.org.
Table 2: Knoevenagel-Type Condensation of 2-Methylquinolines with Aldehydes
| Aldehyde | Catalyst | Product Type |
|---|---|---|
| Benzaldehyde | Acetic Anhydride | 2-Styrylquinoline |
| 4-Nitrobenzaldehyde | Acetic Anhydride | 2-(4-Nitrostyryl)quinoline |
| 2-Methoxybenzaldehyde | Piperidine | 2-(2-Methoxystyryl)quinoline |
These extended π-systems are of interest for their photophysical properties and potential applications in materials science and as biological probes.
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), with the pyridine (B92270) ring being more deactivated than the benzene ring. However, the presence of the powerful activating hydroxyl group at the C5 position in this compound makes the carbocyclic ring highly susceptible to electrophilic attack. The hydroxyl group is a strong ortho, para-director. The C8 position is blocked by a chlorine atom, and the C6 position is ortho to the hydroxyl group, making it the most probable site for substitution. The C7 position is para to the C4 carbon but meta to the hydroxyl group, making it less favored.
Formylation Reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff)
Formylation introduces an aldehyde group onto the aromatic ring and can be achieved via several named reactions, which are particularly effective on activated phenolic rings.
Reimer-Tiemann Reaction : This reaction uses chloroform and a strong base to achieve ortho-formylation of phenols wikipedia.orgscienceinfo.comresearchgate.net. Its application to hydroxyquinolines is well-documented rroij.comjk-sci.com. For this compound, the reaction would generate dichlorocarbene as the electrophile, which would preferentially attack the electron-rich C6 position to yield 8-chloro-6-formyl-2-methylquinolin-5-ol.
Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and DMF) to formylate electron-rich aromatic compounds chemijournal.comorganic-chemistry.org. It is a versatile method that has been used to formylate various quinoline derivatives chemijournal.comresearchgate.netnih.gov. Research on 8-hydroxy-2-methylquinoline has shown that double formylation can occur at the C5 and C7 positions nih.gov. Given the C5-hydroxy group in the target molecule, formylation is expected to be highly regioselective at the C6 position.
Duff Reaction : This reaction uses hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions. It is another classic method for the ortho-formylation of phenols.
Table 3: Comparison of Formylation Reactions for Phenolic Quinolines
| Reaction | Reagents | Key Intermediate | Typical Position of Attack on 5-Hydroxyquinoline |
|---|---|---|---|
| Reimer-Tiemann | CHCl₃, NaOH | Dichlorocarbene (:CCl₂) | C6 (ortho) |
| Vilsmeier-Haack | POCl₃, DMF | Vilsmeier Reagent ([CHCl=N(CH₃)₂]⁺) | C6 (ortho) |
Nitration and Sulfonation Studies
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. The strong activating effect of the C5-hydroxyl group will dominate the regioselectivity.
Nitration : The nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines google.com. However, for 8-hydroxyquinoline, nitration readily occurs to give 5,7-dinitro-8-hydroxyquinoline, demonstrating the powerful directing effect of the hydroxyl group pw.edu.pl. An efficient two-stage method involving nitrosation followed by oxidation is also used to prepare 5-nitro-8-hydroxyquinoline researchgate.netosi.lv. For this compound, nitration with nitric acid in sulfuric acid is expected to introduce a nitro group at the C6 position, yielding 8-chloro-2-methyl-6-nitroquinolin-5-ol.
Sulfonation : The sulfonation of 8-hydroxyquinoline with chlorosulfonic acid leads to the formation of 8-hydroxyquinoline-5-sulfonyl chloride . In the case of this compound, treatment with fuming sulfuric acid or chlorosulfonic acid would likely lead to the introduction of a sulfonic acid group at the C6 position, affording 8-chloro-5-hydroxy-2-methylquinoline-6-sulfonic acid.
Cycloaddition Reactions and Heterocycle Annulation
The quinoline scaffold can participate as a component in cycloaddition reactions to construct more complex, fused heterocyclic systems. These reactions can involve either the benzene or pyridine portion of the molecule acting as a diene or dienophile.
The aza-Diels-Alder reaction (or Povarov reaction) is a powerful method for synthesizing tetrahydroquinoline derivatives and can be extended to create complex quinoline-based materials mdpi.comrsc.orgescholarship.org. This reaction typically involves an electron-rich olefin and an N-aryl imine (the aza-diene) mdpi.com. While this is more commonly used for synthesis of quinolines, the existing quinoline structure in this compound can be modified to act as the dienophile component in inverse electron-demand Diels-Alder reactions, leading to annulated products acs.orgacs.org. Furthermore, photochemical [4+2] dearomative cycloaddition reactions have been shown to convert quinolines into complex bridged polycycles nih.gov. These strategies open pathways to novel polycyclic frameworks built upon the this compound core.
Synthesis of Biologically Relevant Derivatives and Prodrug Precursors
The 8-hydroxyquinoline core is a well-established "privileged structure" in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and neuroprotective effects researchgate.netnih.gov. Derivatization of this compound is a key strategy for developing novel therapeutic agents and prodrugs.
A premier method for this purpose is the Mannich reaction, an aminoalkylation procedure that introduces a substituted aminomethyl group onto an active hydrogen-containing compound mdpi.comnih.gov. For phenolic systems like this compound, the reaction proceeds with an aldehyde (commonly formaldehyde) and a primary or secondary amine. The substitution will occur at the activated C6 position. This reaction provides a straightforward route to a library of derivatives with varied physicochemical properties, which can modulate biological activity and pharmacokinetics nih.govnih.govacs.org. The introduced aminoalkyl side chain can serve as a handle for creating prodrugs, improving solubility, or tuning the metal-chelating properties of the quinoline scaffold researchgate.net. For example, reacting 5-chloro-8-hydroxyquinoline with paraformaldehyde and ciprofloxacin via a Mannich reaction has been used to create hybrid antibacterial agents nih.gov.
Table 4: Potential Mannich Reaction Derivatives of this compound
| Amine Component | Aldehyde Component | Resulting C6-Substituent | Potential Application |
|---|---|---|---|
| Dimethylamine | Formaldehyde | -(CH₂)N(CH₃)₂ | Basic handle for salt formation/solubility |
| Piperidine | Formaldehyde | -(CH₂)N(C₅H₁₀) | Modulating lipophilicity |
| Glycine ethyl ester | Formaldehyde | -(CH₂)NHCH₂COOEt | Prodrug precursor |
Spectroscopic and Structural Characterization of 8 Chloro 2 Methylquinolin 5 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.
The ¹H NMR spectrum of 8-Chloro-2-methylquinolin-5-OL is expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the hydroxyl proton. The precise chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing chloro and hydroxyl groups and the electron-donating methyl group.
Based on data from analogous compounds such as 8-Chloro-2-methylquinoline nih.gov and 5-hydroxyquinoline chemicalbook.com, the following proton chemical shifts can be predicted:
Methyl Protons (C2-CH₃): A singlet is expected for the three methyl protons, likely appearing in the upfield region around 2.7-2.9 ppm, similar to the 2.83 ppm signal observed for 8-chloro-2-methylquinoline nih.gov.
Aromatic Protons: The protons on the quinoline ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton at position 3 (H3) would likely be a doublet coupled to H4. The proton at H4 would be a doublet coupled to H3. The protons on the benzene (B151609) ring (H6 and H7) will also show characteristic splitting patterns (doublets or multiplets) based on their coupling with each other. The electron-donating hydroxyl group at C5 will shield the adjacent H6, while the chloro group at C8 will deshield H7.
Hydroxyl Proton (C5-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet. For 5-hydroxyquinoline in DMSO-d6, this signal is observed far downfield at 10.54 ppm, suggesting significant hydrogen bonding chemicalbook.com.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C2-CH₃ | ~2.8 | Singlet |
| H3 | ~7.3 | Doublet |
| H4 | ~8.0 | Doublet |
| H6 | ~7.0 | Doublet |
| H7 | ~7.8 | Doublet |
| C5-OH | Variable (Broad) | Singlet |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, making it possible to resolve individual carbon signals libretexts.orgbhu.ac.in. For this compound, ten distinct signals are expected.
Drawing comparisons with quinoline, methylquinolines researchgate.net, and chloro-hydroxyquinoline derivatives chemicalbook.com, the following chemical shifts can be anticipated:
Methyl Carbon (C2-CH₃): This aliphatic carbon will appear at the highest field, likely in the range of 18-25 ppm.
Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline ring will resonate between approximately 110 and 160 ppm.
C2: The carbon bearing the methyl group will be downfield, influenced by the adjacent nitrogen, likely around 158-160 ppm.
C5 and C8: The carbons directly attached to the electronegative oxygen and chlorine atoms (C5 and C8) will be significantly deshielded. The C5 bearing the hydroxyl group is predicted to be around 150-155 ppm, while the C8 with the chloro substituent would be in the 130-135 ppm range.
Other Ring Carbons: The remaining carbons (C3, C4, C4a, C6, C7, C8a) will have chemical shifts determined by their position relative to the nitrogen atom and the various substituents.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2-CH₃ | 18-25 |
| C2 | 158-160 |
| C3 | 121-124 |
| C4 | 135-138 |
| C4a | 145-148 |
| C5 | 150-155 |
| C6 | 110-115 |
| C7 | 128-132 |
| C8 | 130-135 |
| C8a | 140-143 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra of molecules like this compound researchgate.netmagritek.comscience.gov.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between H3 and H4, and between H6 and H7, confirming their adjacent positions on the quinoline rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the signals for C3/H3, C4/H4, C6/H6, C7/H7, and the methyl carbon/protons.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
The FTIR and Raman spectra of this compound would be complex, but several key vibrational modes can be predicted based on studies of related quinolines researchgate.netnih.govresearchgate.netdergipark.org.trmdpi.com.
O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group. Its broadness is indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are expected just below 3000 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the quinoline ring system (aromatic C=C and heterocyclic C=N bonds) produce a series of characteristic sharp peaks in the 1650-1400 cm⁻¹ region.
C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear as a strong band in the 1260-1180 cm⁻¹ range.
C-Cl Stretch: The C-Cl stretching vibration typically gives rise to a strong band in the 800-600 cm⁻¹ region dergipark.org.tr.
Ring Bending Modes: Out-of-plane C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ region, and their positions are characteristic of the substitution pattern on the aromatic rings.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch (H-bonded) | 3200-3500 (Broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 |
| C=N, C=C ring stretches | 1400-1650 |
| C-O stretch | 1180-1260 |
| C-Cl stretch | 600-800 |
Infrared spectroscopy is particularly sensitive to hydrogen bonding and can be used to study tautomeric equilibria.
Hydrogen Bonding: The position of the 5-hydroxyl group in this compound allows for the possibility of intramolecular hydrogen bonding with the quinoline nitrogen atom. This interaction would cause the O-H stretching band in the IR spectrum to broaden significantly and shift to a lower frequency (a "red shift") compared to a free hydroxyl group jchemrev.comnih.gov. The extent of this shift can provide qualitative information about the strength of the hydrogen bond. Intermolecular hydrogen bonding between molecules can also occur, which is typically concentration-dependent youtube.comquora.com.
Tautomerism: Hydroxyquinolines can exist in equilibrium between their enol (-OH) and keto (=O) tautomeric forms researchgate.netresearchgate.netrsc.orgnih.gov. For this compound, this would involve the migration of the hydroxyl proton to the ring nitrogen, forming the corresponding quinolin-5-one. IR spectroscopy can readily distinguish between these forms. The enol tautomer is characterized by the O-H stretching and bending vibrations. The keto tautomer, by contrast, would lack the O-H band and instead exhibit a strong C=O stretching absorption, typically in the 1650-1700 cm⁻¹ region. The presence or absence of this characteristic carbonyl peak provides clear evidence for the predominant tautomeric form in the solid state or in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The analysis of its mass spectrum provides unequivocal confirmation of its molecular formula and offers insights into its chemical stability and fragmentation pathways under ionization. The nominal molecular weight of this compound (C₁₀H₈ClNO) is 193.63 g/mol . The presence of the chlorine atom is expected to produce a characteristic isotopic pattern in the mass spectrum, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Time-of-Flight (TOF) analysis, is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental composition of this compound. For quinoline derivatives, mass errors below 5 mDa are typically achieved, providing strong evidence for the assigned chemical formula nih.govresearchgate.net. The precise mass measurement distinguishes the compound from other isomers or compounds with the same nominal mass but different elemental compositions.
| Molecular Formula | Isotope | Calculated Exact Mass (Da) | Expected Ion |
|---|---|---|---|
| C₁₀H₈ClNO | ³⁵Cl | 193.02944 | [M]⁺ |
| ³⁷Cl | 195.02649 | [M+2]⁺ |
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation libretexts.org. In positive ion mode, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺ at m/z 194. This technique is valuable for confirming the molecular weight of the analyte in liquid samples nih.govnih.gov.
When subjected to tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID), the [M+H]⁺ ion of this compound would undergo predictable fragmentation. The fragmentation pattern of quinoline derivatives often involves characteristic losses of small molecules or radicals chempap.org. Key fragmentation pathways for this compound would likely include the loss of a methyl radical (•CH₃), followed by the elimination of carbon monoxide (CO) from the hydroxylated ring. Subsequent fragmentation could involve the expulsion of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of the quinoline ring system chempap.org.
| Proposed Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss |
|---|---|---|
| [M+H]⁺ | 194 | - |
| [M+H - CH₃]⁺ | 179 | •CH₃ |
| [M+H - CO]⁺ | 166 | CO |
| [M+H - CH₃ - CO]⁺ | 151 | •CH₃, CO |
| [M+H - CH₃ - CO - HCN]⁺ | 124 | •CH₃, CO, HCN |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The quinoline ring system is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π→π* transitions within the conjugated aromatic system and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms researchgate.netmdpi.com. The spectrum of 8-hydroxyquinoline (B1678124), a closely related parent compound, shows distinct absorption peaks corresponding to these transitions researchgate.net.
The chromophoric properties of this compound are significantly influenced by the three substituents on the quinoline core: the chloro (-Cl) group, the methyl (-CH₃) group, and the hydroxyl (-OH) group. These groups act as auxochromes, modifying the absorption wavelength (λmax) and intensity of the parent chromophore.
The hydroxyl and methyl groups are electron-donating, which tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The electron-donating nature of these groups increases the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap and thus requiring lower energy (longer wavelength) light for excitation. In contrast, the chlorine atom is an electron-withdrawing group via the inductive effect but can act as a weak π-donor due to its lone pairs. The net effect of these substituents is a modification of the intramolecular charge transfer (ICT) character of the electronic transitions, leading to shifts in the absorption maxima compared to unsubstituted quinoline mdpi.com. The interplay of these electronic effects determines the final spectral properties of the molecule.
| Substituent | Position | Electronic Effect | Expected Impact on λmax |
|---|---|---|---|
| -OH (Hydroxyl) | 5 | +M (mesomeric), -I (inductive) - Strong electron donor | Bathochromic Shift (Red Shift) |
| -CH₃ (Methyl) | 2 | +I (inductive) - Weak electron donor | Bathochromic Shift (Red Shift) |
| -Cl (Chloro) | 8 | -I (inductive), +M (mesomeric) - Net electron withdrawing | Complex; may cause slight bathochromic or hypsochromic shift |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not detailed in the provided search results, its solid-state properties can be reliably inferred from the crystallographic data of closely related analogues, namely 8-hydroxy-2-methylquinoline and 8-chloro-2-methylquinoline nih.govresearchgate.net.
The quinoline ring system is expected to be essentially planar. The most significant intermolecular interaction is predicted to be a strong O—H···N hydrogen bond between the hydroxyl group at the 5-position of one molecule and the nitrogen atom of an adjacent molecule. This type of interaction is known to form robust hydrogen-bonded dimers in the crystal structure of 8-hydroxy-2-methylquinoline researchgate.net.
| Interaction Type | Participating Groups | Description | Reference Compound/Study |
|---|---|---|---|
| Hydrogen Bonding | 5-OH and Quinoline N | Strong, directional interaction likely forming dimers. | 8-hydroxy-2-methylquinoline researchgate.net |
| π–π Stacking | Quinoline Aromatic Rings | Parallel displaced or sandwich arrangement of rings. | 8-chloro-2-methylquinoline nih.gov |
| Halogen Interactions | 8-Cl and 8-Cl | Type I or Type II Cl···Cl contacts may be present. | Substituted 2-chloroquinolines researchgate.netias.ac.in |
| Weak Hydrogen Bonding | Aromatic C-H and 8-Cl | C—H···Cl interactions contribute to packing stability. | Substituted 2-chloroquinolines researchgate.netias.ac.in |
Crystal Packing and Supramolecular Arrangements
The crystal structure of 8-Chloro-2-methylquinoline has been determined to be orthorhombic. nih.gov In the solid state, the packing of this molecule is notably influenced by π–π stacking interactions. nih.govnih.gov These interactions occur between the heterocyclic and aromatic rings of adjacent molecules, with a reported centroid-centroid distance of 3.819 Å. nih.govnih.gov This type of stacking is a common feature in aromatic compounds and contributes significantly to the stabilization of the crystal lattice.
The introduction of a hydroxyl group at the 5-position, as in this compound, would be expected to introduce strong hydrogen bonding capabilities, which would likely play a dominant role in the supramolecular assembly. This could lead to the formation of hydrogen-bonded chains or more complex networks, significantly altering the crystal packing compared to the parent 8-Chloro-2-methylquinoline.
Furthermore, studies on various substituted 2-chloroquinoline derivatives have highlighted the importance of other intermolecular interactions, such as halogen bonding (Cl···Cl) and C–H···Cl interactions, in the formation of their supramolecular structures. ias.ac.inresearchgate.net The presence and nature of these interactions are highly dependent on the specific substitution pattern on the quinoline ring system. ias.ac.inresearchgate.net It has been observed that the interplay between different types of non-covalent interactions can lead to the formation of diverse packing motifs, including dimers, chains, and more complex three-dimensional networks. researchgate.net
For instance, in some 2-chloroquinoline derivatives, both Type I and Type II Cl···Cl interactions have been observed, leading to distinct directional preferences and packing arrangements. ias.ac.inresearchgate.net The presence of C–H···Cl hydrogen bonds often complements these halogen interactions, further stabilizing the crystal structure. ias.ac.inresearchgate.net The introduction of other functional groups can also lead to additional interactions, such as O–H···N and C–H···O hydrogen bonds, which can compete with or complement the interactions involving the chlorine atom. researchgate.net
While the precise crystal packing and supramolecular arrangement of this compound remain to be experimentally determined, the analysis of its structural analogue and other related chloroquinoline derivatives provides a strong foundation for predicting the key intermolecular interactions that will likely govern its solid-state architecture. The interplay between hydrogen bonding from the hydroxyl group, π–π stacking of the aromatic system, and potential halogen and C–H···Cl interactions will ultimately define the supramolecular chemistry of this compound.
Table of Crystallographic Data for 8-Chloro-2-methylquinoline
| Parameter | Value |
| Chemical Formula | C₁₀H₈ClN |
| Molecular Weight | 177.62 g/mol |
| Crystal System | Orthorhombic |
| a | 12.7961 (9) Å |
| b | 5.0660 (4) Å |
| c | 13.1181 (9) Å |
| V | 850.38 (11) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 173 K |
| Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov |
Therefore, the requested article with in-depth analysis, data tables, and detailed research findings for each subsection of the provided outline cannot be constructed at this time. To provide such an article would require dedicated computational studies to be performed on this compound.
Computational and Theoretical Investigations of 8 Chloro 2 Methylquinolin 5 Ol
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.
Ligand-Target Interactions with Enzymes and Receptors
Based on studies of related quinoline (B57606) compounds, 8-Chloro-2-methylquinolin-5-OL is likely to interact with a variety of biological targets, including enzymes and receptors, through a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
The 5-hydroxyl (-OH) group is a potential hydrogen bond donor and acceptor, which could facilitate interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's active site. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
The chlorine atom at the 8-position is an electron-withdrawing group that can participate in halogen bonding and other electrostatic interactions. The planar quinoline ring system is well-suited for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The 2-methyl group can contribute to hydrophobic (van der Waals) interactions, fitting into hydrophobic pockets within the binding site.
Molecular docking studies on similar 8-hydroxyquinoline (B1678124) derivatives have shown interactions with targets such as breast cancer oxidoreductase, while various quinoline derivatives have been docked against targets like HIV reverse transcriptase and bacterial DNA gyrase. nih.govmdpi.com For instance, docking studies of novel quinolone derivatives have been conducted to predict their conformation and interaction with target receptor proteins to understand their biological activity. researchgate.net
Table 1: Predicted Ligand-Target Interactions for this compound Based on Analogous Compounds
| Interaction Type | Potential Interacting Group on Ligand | Likely Amino Acid Partners in Target Protein |
| Hydrogen Bonding | 5-hydroxyl group, Quinoline Nitrogen | Asp, Glu, Ser, Thr, His, Gln, Asn |
| Hydrophobic Interactions | 2-methyl group, Quinoline ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |
| Pi-Pi Stacking | Quinoline aromatic system | Phe, Tyr, Trp, His |
| Halogen Bonding | 8-chloro group | Electron-rich atoms (e.g., backbone carbonyls) |
Binding Affinity Predictions
Binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. While no specific binding affinity data exists for this compound, studies on analogous compounds provide insights.
For example, in docking studies of quinoline derivatives against HIV reverse transcriptase, some compounds showed high docking scores, indicating strong predicted binding affinity. nih.gov Similarly, docking of quinolone derivatives against bacterial targets is a common approach to predict their antibacterial potential. researchgate.net The binding affinity of this compound would be highly dependent on the specific topology and amino acid composition of the target binding site. The combination of the chloro-, methyl-, and hydroxyl-substituents on the quinoline scaffold would create a unique electronic and steric profile that dictates its binding specificity and affinity for various protein targets.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate a set of predictor variables (molecular descriptors) to the response variable (biological activity or chemical property).
Correlation of Molecular Descriptors with Functional Outcomes
Due to the lack of experimental data for this compound, no specific QSAR/QSPR models have been developed for this compound. However, numerous QSAR studies on diverse sets of quinoline derivatives have identified key molecular descriptors that correlate with various functional outcomes, such as antimicrobial, anticancer, and antiviral activities. researchgate.netnih.govnih.gov
These descriptors fall into several categories:
Electronic Descriptors: Such as dipole moment, partial charges, and Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energies. These are critical for describing electrostatic and hydrogen bonding interactions. The presence of the electronegative chlorine and oxygen atoms in this compound would significantly influence these properties.
Steric Descriptors: Including molecular weight, volume, surface area, and specific shape indices (e.g., Kier & Hall shape indices). These descriptors relate to how the molecule fits into a receptor's binding pocket.
Hydrophobic Descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (logP). This descriptor is crucial for membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.
For instance, a QSAR study on substituted 4-quinolinyl hydrazones as antimalarial agents indicated that topological and electronic descriptors played an important role in determining their activity. nih.gov Another 3D-QSAR study on ring-substituted quinolines with anti-tuberculosis activity highlighted the importance of steric and electrostatic fields in predicting biological activity. nih.gov
Table 2: Key Molecular Descriptors and Their Potential Relevance for this compound
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Property |
| Electronic | Dipole Moment | Strength of polar interactions with the target |
| HOMO/LUMO Energy Gap | Chemical reactivity and stability | |
| Steric | Molecular Volume | Complementarity with the binding site shape |
| Molar Refractivity | Polarizability and dispersion forces | |
| Hydrophobic | LogP | Membrane transport and hydrophobic interactions |
| Topological | Wiener Index | Molecular branching and compactness |
Predictive Modeling for Design of Novel Analogues
QSAR models are powerful tools for the predictive modeling and design of novel analogues with potentially enhanced activity. Once a statistically robust QSAR model is developed and validated for a series of compounds, it can be used to predict the biological activity of virtual, yet-to-be-synthesized molecules. nih.gov
In the context of quinoline derivatives, researchers have successfully used QSAR models to guide the synthesis of new compounds with improved potency. nih.govmdpi.com For example, if a QSAR model for a particular activity indicates that increased hydrophobicity and a negative electrostatic potential in a specific region of the molecule are beneficial, analogues of this compound could be designed to incorporate these features. This might involve, for instance, replacing the 2-methyl group with a larger alkyl group or adding further electron-withdrawing substituents to the quinoline ring. These predictive models significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates.
Structure Activity and Structure Function Relationship Studies
Influence of Substituents on Biological Activity Mechanisms
The bioactivity of the 8-Chloro-2-methylquinolin-5-OL scaffold is a composite of the contributions from its distinct substituents: the C-8 chloro group, the C-5 hydroxyl group, and the C-2 methyl group. Each of these plays a specific role in modulating the molecule's interaction with enzymatic systems and other biological molecules.
Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The presence of a chlorine atom at the C-8 position of the 2-methylquinolin-5-ol (B1530918) core has a profound impact on its bioactivity. Halogen groups are known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target sites. researchgate.net The incorporation of halogen atoms like chlorine into quinoline (B57606) structures can lead to significant changes in their chemical, physical, and pharmacological properties. mdpi.com
In the context of enzyme inhibition, the electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire quinoline ring system. This can affect the acidity of nearby functional groups, such as the hydroxyl group, and modulate the strength of metal chelation, a key mechanism for the bioactivity of many quinoline-based inhibitors. nih.gov For instance, in related styrylquinoline inhibitors of HIV integrase, the presence of a chloro group is a feature of derivatives designed to probe structure-activity relationships. nih.gov The specific placement at C-8 positions the halogen to influence interactions within the binding pockets of target enzymes, potentially forming halogen bonds or other non-covalent interactions that contribute to binding affinity and specificity.
The hydroxyl group, particularly when positioned peri to the quinoline nitrogen (as in 8-hydroxyquinolines), is a critical pharmacophore responsible for the metal-chelating properties of this class of compounds. tandfonline.comnih.gov Although the primary compound of interest is a 5-hydroxyquinoline, the principle of chelation involving the hydroxyl oxygen and the ring nitrogen remains a dominant mechanism of action. This bidentate chelation is crucial for the inhibition of metalloenzymes, where the quinoline derivative can sequester essential metal cofactors, typically Mg²⁺ or Mn²⁺, from the enzyme's active site. tandfonline.commdpi.com
This mechanism is central to the activity of 8-hydroxyquinoline (B1678124) derivatives as inhibitors of HIV-1 Integrase. nih.gov Molecular modeling and experimental data show that the olate ion (the deprotonated hydroxyl group) forms hydrogen bonds with key amino acid residues in the enzyme's active site, such as His 171 and Glu 170, while also coordinating the metal ions. nih.gov This dual interaction effectively blocks the catalytic function of the enzyme. The ability of the hydroxyl group to participate in metal ion chelation is a foundational aspect of the biological activity of many hydroxyquinolines, including their roles as anticancer, antineurodegenerative, and antimicrobial agents. tandfonline.comnih.gov
Table 1: Interaction of Hydroxyquinoline Inhibitors with HIV-1 Integrase
| Compound Moiety | Interacting Residue (HIV-1 Integrase) | Type of Interaction | Reference |
|---|---|---|---|
| Quinoline Nitrogen | Glu 170 (Backbone NH) | Hydrogen Bond | nih.gov |
The substitution at the C-2 position of the quinoline ring can significantly influence the molecule's biological activity through steric and electronic effects. The presence of a methyl group at this position, creating a quinaldine (B1664567) derivative, can impact how the molecule fits into the catalytic pocket of a target enzyme. mdpi.com
In some cases, this substitution can be detrimental to activity. For example, initial screenings of 8-hydroxyquinaldine (B167061) (the C-2 methyl derivative of 8-hydroxyquinoline) showed a complete lack of inhibitory potency against HIV-1 integrase, suggesting that the methyl group may cause a steric clash that prevents optimal orientation for binding and metal chelation. mdpi.com Conversely, the C-2 methyl group can also serve as a "chemical handle" for synthetic modification. nih.gov This position can be oxidized or otherwise functionalized to introduce new moieties that can form additional favorable interactions within an enzyme's active site, potentially improving potency and selectivity. nih.govnih.gov Therefore, the C-2 methyl group is a key modulator of the mechanistic pathway, either by influencing the binding orientation of the parent molecule or by providing a site for further structural optimization.
Mechanistic Basis of Enzyme Inhibition by this compound Derivatives
Sphingosine (B13886) kinases (SphK1 and SphK2) are important targets in cancer therapy due to their role in cell proliferation and survival. nih.gov Quinoline-5,8-diones, which are structurally related to this compound, have been identified as a new class of SphK inhibitors. nih.govnih.govlenus.ie The inhibitory mechanism is based on the molecule's ability to interact with the active site of the enzyme.
The quinoline framework serves as a polar core that can be linked to a lipophilic chain, mimicking the natural substrate, sphingosine. nih.gov Molecular docking studies of related quinoline-5,8-dione inhibitors suggest that the quinoline moiety fits into the binding site, with potential for hydrogen bonding interactions. nih.gov Modifications at the C-2 position have been shown to improve binding efficacy. For instance, converting the C-2 methyl group into a formyl intermediate allows for the attachment of other fragments, such as a pyrrolidine (B122466) ring adapted from the known SphK1 inhibitor PF-543, to enhance hydrogen bonding within the binding site. nih.govnih.gov This suggests that derivatives of this compound could inhibit SphK by occupying the sphingosine binding pocket, with the various substituents fine-tuning the affinity and selectivity for the kinase isoforms.
Table 2: Structure-Activity Relationship for SphK Inhibition by Quinoline Derivatives
| Structural Feature | Role in Inhibition | Implication for this compound | Reference |
|---|---|---|---|
| Quinoline Core | Acts as a polar scaffold for binding | Provides the fundamental structure for enzyme interaction | nih.gov |
| C-2 Methyl Group | A site for synthetic modification to improve binding | Can be functionalized to add fragments that increase hydrogen bonding | nih.govnih.gov |
The primary mechanism by which hydroxyquinoline derivatives inhibit HIV-1 integrase is through chelation of the divalent metal ions (Mg²⁺) essential for the enzyme's catalytic activity. nih.govmdpi.com This action prevents the key steps of 3'-processing and strand transfer in the viral DNA integration process. The inhibitor binds to the active site of the integrase enzyme at the DNA-protein interface.
The pharmacophore responsible for this activity consists of the quinoline nitrogen and the C-5 hydroxyl group, which act as a bidentate ligand for the magnesium ions. nih.govnih.gov The electron-withdrawing properties of substituents on the quinoline ring, such as a chloro group, can increase the acidity of the hydroxyl group, facilitating the formation of the olate anion and enhancing its metal-chelating capability. nih.gov This leads to a more stable inhibitor-metal complex within the active site, resulting in potent inhibition. The planar quinoline ring system also participates in π-π stacking interactions with aromatic residues in the active site, further stabilizing the bound complex. This multi-point interaction model—combining metal chelation, hydrogen bonding, and stacking interactions—forms the mechanistic basis for HIV-1 integrase inhibition by these compounds. mdpi.comnih.gov
Telomerase Inhibition and G-quadruplex DNA Binding
The inhibition of telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality in cancer cells, is a key therapeutic strategy. One established mechanism for telomerase inhibition involves the stabilization of G-quadruplex DNA structures. nih.govnih.gov These are secondary structures formed in guanine-rich sequences, such as those found at the ends of human telomeres. nih.gov The formation and stabilization of G-quadruplexes can physically obstruct the telomerase enzyme, preventing it from elongating telomeres and ultimately leading to cell cycle arrest and apoptosis. smolecule.comnih.gov
While numerous compounds, including various heterocyclic structures, have been identified as G-quadruplex stabilizers, there is no specific research available that investigates or confirms the ability of This compound to bind to G-quadruplex DNA or inhibit telomerase activity. The potential for this activity would theoretically depend on the molecule's ability to interact with the planar G-quartets, a feature often associated with flat aromatic systems.
Proteasome Inhibition Mechanisms
The ubiquitin-proteasome system is vital for protein degradation and is a validated target in cancer therapy, as cancer cells are highly sensitive to proteasome inhibition. sigmaaldrich.comnih.gov Research on the 8-hydroxyquinoline class of compounds has revealed a distinct mechanism of proteasome inhibition that is often dependent on the presence of metal ions, particularly copper. nih.govnih.gov
Studies on compounds like 8-hydroxyquinoline (8-OHQ) and its analog clioquinol (B1669181) (CQ) have shown that they can form complexes with copper. nih.govdovepress.com These metal-ligand complexes are the active species that inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins, induction of the unfolded protein response, and subsequent apoptosis in cancer cells. sigmaaldrich.comtandfonline.com The ability of the 8-hydroxyquinoline scaffold to bind copper is essential for this activity; analogues that cannot bind copper fail to inhibit the proteasome. dovepress.com
No specific studies have been published detailing the proteasome-inhibitory activity or the copper-dependent mechanisms of This compound . Its potential to act as a proteasome inhibitor would likely hinge on its ability to form a stable, biologically active complex with copper, similar to other compounds in its class.
Metal Chelation Mechanisms and Biological Implications
The 8-hydroxyquinoline scaffold is a well-known bidentate chelating agent, capable of forming stable complexes with various divalent metal ions through its quinoline ring nitrogen and the phenolate (B1203915) oxygen. tandfonline.comnih.gov This metal-binding ability is central to the biological activities of many 8-HQ derivatives. dovepress.com
Chelation Stoichiometry and Stability Constant Determination
The stoichiometry and stability of metal-8-hydroxyquinoline complexes are critical determinants of their biological action. Generally, 8-hydroxyquinolines form complexes with metal ions like Cu²⁺, Zn²⁺, and Fe²⁺. The stability of these chelates is influenced by factors such as the specific metal ion, the solvent environment, and the nature of substituents on the quinoline ring. Potentiometric titration is a common method used to determine the formation and stability constants of these metal complexes. For the broader class of 8-hydroxyquinolines, stability constants have been determined, but no such specific data exists in the scientific literature for This compound .
Role of Metal Chelation in Modulating Biological Pathways
The ability of 8-hydroxyquinoline derivatives to chelate and transport metal ions allows them to modulate biological pathways where metal homeostasis is critical.
Metal Ion Homeostasis and Neurodegeneration: In neurodegenerative diseases like Alzheimer's, dysregulation of metal ions such as copper and zinc is implicated in the aggregation of amyloid-β (Aβ) peptides. tandfonline.comsigmaaldrich.com Chelators like clioquinol have been investigated for their ability to bind these excess metal ions, which can help dissolve Aβ plaques and inhibit their formation. tandfonline.com By acting as ionophores, they can also redistribute metals within cells. There is no research to indicate whether This compound has a role in this area.
Amyloid Degradation: Metal chelation can reverse the resistance of aggregated proteins to degradation by the proteasome. tandfonline.com By binding metal ions within amyloid plaques, certain 8-hydroxyquinolines can promote the breakdown of these misfolded proteins. tandfonline.com This mechanism has not been studied for This compound .
Mechanisms of Antimicrobial Action (in vitro)
8-Hydroxyquinoline and its halogenated derivatives have a long history of use as antimicrobial agents. nih.govmdpi.com Their mechanism of action is often linked to their ability to chelate essential metal ions, thereby depriving microbes of necessary cofactors for enzymatic function. nih.gov
Antibacterial and Antifungal Mechanistic Investigations
The antimicrobial action of 8-hydroxyquinolines can be complex. One proposed mechanism involves the chelation of trace metals like iron from the environment, which are essential for microbial growth. nih.gov Another hypothesis suggests that the metal complexes of these compounds are the actual toxic agents. nih.gov For some fungi, the mechanism of action for derivatives like clioquinol is suggested to involve damage to the cell wall. mdpi.comnih.gov Studies on various substituted 2-methyl-8-quinolinols have shown that halogenation, particularly at the 5 and 7 positions, can significantly enhance antifungal activity. nih.gov
While the general class of compounds is known for these properties, specific mechanistic investigations into the antibacterial and antifungal actions of This compound have not been reported. Its efficacy would depend on its lipophilicity, its ability to penetrate microbial cell walls, and its affinity for essential metal ions.
Anti-Protozoal Activity Mechanisms
While direct studies on the anti-protozoal mechanisms of this compound are not extensively documented, the activity of the broader classes of quinoline and chloroquinoline compounds provides significant insights. The anti-protozoal action of these compounds is often attributed to their ability to chelate metal ions, which are crucial for the survival and proliferation of protozoan parasites.
The 8-hydroxyquinoline scaffold, a key feature of the subject compound, is a well-known chelating agent. This chelating ability is believed to interfere with essential parasitic enzymes that are metallo-dependent. By sequestering metal ions such as iron, zinc, or copper, these compounds can disrupt vital metabolic pathways within the parasite, leading to its death.
Furthermore, the presence of a chlorine atom at the 8-position can enhance the lipophilicity of the molecule, facilitating its passage through parasitic cell membranes. Once inside the parasite, the compound can exert its toxic effects more efficiently. For instance, studies on chloroquinoline-based chalcones have demonstrated activity against Entamoeba histolytica and Plasmodium falciparum. nih.gov The mechanism for chloroquine, a related compound, involves the inhibition of heme polymerase in malarial parasites, leading to a toxic buildup of heme. While the exact target for this compound in various protozoa is yet to be elucidated, it is plausible that it shares a similar mode of action involving disruption of essential metal-dependent processes or other vital pathways within the parasite.
In vitro studies on related 8-hydroxyquinoline derivatives have shown potent activity against various Leishmania species. nih.gov For example, 8-hydroxyquinoline itself has been shown to eliminate both promastigote and intracellular amastigote forms of several Leishmania species, with its effect potentially amplified by the production of nitric oxide. nih.gov
Table 1: Representative Anti-Protozoal Activity of a Structurally Related Compound (Cloxyquin)
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Mycobacterium tuberculosis | 0.125 | 0.25 |
Data for Cloxyquin (5-Chloroquinolin-8-ol), a structurally similar compound, is presented to illustrate the potential anti-protozoal efficacy of this class of molecules. researchgate.net
Mechanisms of Anticancer Activity (in vitro/preclinical)
The anticancer potential of 8-hydroxyquinoline derivatives is an active area of research. The mechanisms underlying their antiproliferative effects are multifaceted and often linked to their interactions with cellular metal ions and key signaling pathways.
The antiproliferative activity of compounds like this compound is thought to be mediated through several mechanisms. One primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the generation of reactive oxygen species (ROS), which cause cellular damage and trigger apoptotic pathways. The chelation of intracellular copper by 8-hydroxyquinoline derivatives can lead to the formation of copper complexes that catalyze the production of ROS.
Furthermore, these compounds can inhibit key enzymes and proteins involved in cancer cell proliferation and survival. For example, some 8-hydroxyquinoline derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in rapidly dividing cancer cells. By inhibiting these enzymes, the compounds can lead to DNA damage and cell cycle arrest.
Studies on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have revealed selective cytotoxicity against various cancer cell lines, with molecular docking studies suggesting potential regulation of KDM proteins. rsc.org A study on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a more complex related structure, demonstrated cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov
Table 2: Representative Cytotoxicity of a Structurally Related Indoloquinoline Compound
| Cell Line | IC50 (µM) |
| HCT116 (Colorectal Cancer) | 0.35 |
| Caco-2 (Colorectal Cancer) | 0.54 |
Data for 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline illustrates the potential for potent anticancer activity in related structural classes. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several 8-hydroxyquinoline derivatives have demonstrated antiangiogenic properties, suggesting another avenue through which this compound could exert its anticancer effects.
The mechanism of antiangiogenesis is often linked to the chelation of copper ions. Copper is an essential cofactor for several pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). By sequestering copper, 8-hydroxyquinoline derivatives can inhibit the activity of these factors, thereby preventing the formation of new blood vessels that supply nutrients to the tumor. Clinical studies with copper chelators have shown that these compounds can effectively inhibit angiogenesis in some types of tumors. nih.gov
Adsorption and Inhibition Mechanisms at Surfaces
Beyond their biological activities, 8-hydroxyquinoline derivatives are also recognized for their ability to interact with and modify metal surfaces, leading to applications in corrosion inhibition.
The effectiveness of 8-hydroxyquinoline derivatives as corrosion inhibitors is dependent on their adsorption onto the metal surface, forming a protective barrier against corrosive agents. The adsorption process can be described by various isotherms, with the Langmuir isotherm being frequently applied to this class of compounds. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.
Studies on various 8-hydroxyquinoline derivatives have shown that their adsorption on metal surfaces, such as mild steel, often follows the Langmuir adsorption isotherm. rsc.org This indicates that the inhibitor molecules form a monolayer on the metal surface, effectively blocking the active sites for corrosion. The strength and nature of this adsorption are influenced by the molecular structure of the inhibitor, the nature of the metal, and the environmental conditions.
The corrosion inhibition mechanism of 8-hydroxyquinoline derivatives is typically a mixed-type, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The inhibitor molecules adsorb onto the metal surface through a combination of physisorption and chemisorption.
Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atom of the quinoline ring can become protonated, leading to a cationic species that can be electrostatically attracted to the negatively charged metal surface.
Chemisorption involves the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) of the 8-hydroxyquinoline ring and the vacant d-orbitals of the metal atoms. The lone pair of electrons on the nitrogen and oxygen atoms act as electron donors, forming a stable, protective complex with the metal surface. The presence of the chloro and methyl substituents on the quinoline ring can influence the electron density of the molecule, thereby affecting the strength of this chemical bond. The formation of this adsorbed protective film acts as a barrier, isolating the metal from the corrosive environment and significantly reducing the corrosion rate. mdpi.com
Table 3: Representative Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | 94 |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | 89 |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ | 81 |
This data for related 5-substituted-8-hydroxyquinoline derivatives demonstrates the high inhibition efficiencies achievable with this class of compounds. rsc.org
Applications of 8 Chloro 2 Methylquinolin 5 Ol and Its Derivatives in Advanced Materials and Catalysis
Role as Ligands in Coordination Chemistry
The 8-hydroxyquinoline (B1678124) moiety is a well-established bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions. nih.govtandfonline.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group act as donor atoms, forming a five-membered chelate ring with the metal center. scirp.org This chelating ability is central to the applications of its derivatives in coordination chemistry.
Derivatives of 8-hydroxyquinoline readily form metal complexes with various transition metals. The synthesis typically involves the reaction of the 8-hydroxyquinoline derivative with a metal salt in a suitable solvent. The resulting complexes can exhibit different geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. scirp.orgresearchgate.net For instance, mixing copper(II) ions with 8-hydroxyquinoline in a 1:2 molar ratio (metal to ligand) can form a complex with a square planar coordination geometry. scirp.org
The characterization of these metal complexes is achieved through a variety of spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. UV-Visible spectroscopy provides information about the electronic transitions within the complex and can be used to determine the stoichiometry of the complex in solution. scirp.orgresearchgate.net X-ray diffraction analysis is employed to determine the precise molecular structure and coordination geometry of the complexes in the solid state.
Table 1: Spectroscopic and Analytical Techniques for Characterization of Quinoline-Based Metal Complexes
| Technique | Information Obtained |
|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms coordination by observing shifts in bond vibrational frequencies. |
| UV-Visible Spectroscopy | Provides insights into electronic transitions and helps determine complex stoichiometry. scirp.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the ligand and its changes upon complexation. |
| X-ray Diffraction Analysis | Determines the precise molecular structure and coordination geometry in the solid state. |
Transition metal complexes containing quinoline-based ligands have shown promise as catalysts in various organic transformations. The electronic and steric environment around the metal center, which can be tuned by modifying the substituents on the quinoline (B57606) ring, plays a crucial role in the catalytic activity and selectivity.
For example, a cobalt(II) complex incorporating a derivative of 8-hydroxyquinoline, specifically bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), has been investigated as a precatalyst for the oligomerization of olefins like norbornene. nih.gov After activation with a co-catalyst such as modified methylaluminoxane (MMAO-12), this complex demonstrated moderate catalytic activity in the formation of norbornene oligomers under atmospheric pressure and at room temperature. nih.gov The development of such catalysts is significant as they can offer alternatives to traditional systems, sometimes utilizing less toxic metals and operating under milder reaction conditions. nih.gov The field continues to explore the potential of these complexes in a broader range of catalytic reactions, leveraging the unique properties imparted by the quinoline ligand. rsc.org
Precursors for Functional Organic Materials
The rigid, planar structure and optoelectronic properties of the quinoline ring system make its derivatives, including 8-Chloro-2-methylquinolin-5-OL, attractive building blocks for functional organic materials. These materials are at the forefront of technologies such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Metal complexes of 8-hydroxyquinoline and its derivatives are renowned for their use in OLEDs, most notably tris(8-hydroxyquinolinato)aluminium (Alq3). These materials often serve as the emissive layer or as electron transport materials in the device architecture. The luminescence properties of these complexes can be tuned by modifying the substituents on the quinoline ligand or by changing the central metal ion. rroij.com
A zinc complex synthesized from 2-methyl-8-quinolinol, a compound structurally related to this compound, has been utilized as a dopant in the fabrication of OLEDs. This complex was used to achieve green electroluminescence, with the emission wavelength being dependent on the dopant concentration. Studies have shown that the concentration of the dopant is a critical factor, as higher levels can lead to charge trapping and self-quenching, which in turn reduces the efficiency of the device. The introduction of a methyl group at the 2-position can influence the solubility and film-forming properties of the resulting complexes, which are important considerations for device fabrication.
In the field of solar energy, derivatives of 8-hydroxyquinoline are being explored for their potential as components in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the generation of an electric current.
Utilization in Corrosion Inhibition Technologies
Derivatives of 8-hydroxyquinoline have been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mdpi.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen and oxygen) and the π-electrons of the quinoline ring, which act as active centers for interaction with the metal surface. mdpi.com
Novel quinoxaline derivatives bearing an 8-hydroxyquinoline moiety have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. mdpi.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have demonstrated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.com The efficiency of these inhibitors increases with their concentration, with some derivatives showing inhibition efficiencies as high as 96%. mdpi.com The adsorption of these molecules on the mild steel surface has been found to follow the Langmuir adsorption isotherm, indicating a monolayer formation. The mechanism involves both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline (8-HQ) |
| bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) |
| tris(8-hydroxyquinolinato)aluminium (Alq3) |
Development of Novel Corrosion Inhibitor Formulations
Quinoline and its derivatives represent a significant class of heterocyclic compounds utilized in the development of corrosion inhibitors. kfupm.edu.sa Their efficacy stems from their molecular structure, which includes a nitrogen heteroatom and a π-electron-rich aromatic system. These features facilitate the adsorption of the molecule onto metal surfaces, forming a protective barrier that mitigates corrosion. kfupm.edu.satandfonline.com The compound this compound belongs to this family, and its potential as a corrosion inhibitor is anchored in the collective electronic effects of its constituent functional groups.
The development of corrosion inhibitor formulations based on quinoline scaffolds involves modifying the quinoline ring with various substituents to enhance their protective properties. researchgate.net Functional groups such as hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃), as found in this compound, play a crucial role. The hydroxyl and chloro groups, with their lone pairs of electrons, and the nitrogen atom in the quinoline ring can act as active centers for adsorption on the d-orbitals of metals like iron, leading to the formation of a stable, protective film. tandfonline.combiointerfaceresearch.com
Research into related 8-hydroxyquinoline derivatives consistently shows high inhibition efficiencies. kfupm.edu.satandfonline.com These compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edumdpi.com The inhibition efficiency is generally found to be dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and improved protection. najah.eduacs.org The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the substrate. najah.edu
Studies on various quinoline derivatives demonstrate their effectiveness in acidic media, such as hydrochloric acid (HCl), which are commonly used in industrial processes like acid pickling and oil well acidizing. najah.eduresearchgate.net The performance of several quinoline-based inhibitors highlights the potential for formulating effective anti-corrosion agents.
Table 1: Inhibition Efficiency of Various Quinoline Derivatives in 1 M HCl
| Compound Name | Metal | Concentration | Temperature (K) | Inhibition Efficiency (IE %) | Reference |
|---|---|---|---|---|---|
| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 5x10⁻³ M | 303 | 90% | najah.edu |
| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 5x10⁻³ M | 303 | 96% | mdpi.com |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 500 ppm | 303 | 93.4% | biointerfaceresearch.com |
| 5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ) | Carbon Steel | 10⁻³ M | - | 96.7% | researchgate.net |
Surface Analysis Techniques for Investigating Protective Film Formation
The validation of a corrosion inhibitor's effectiveness and the understanding of its mechanism rely on a suite of advanced surface analysis techniques. These methods provide direct evidence of the formation of a protective film on the metal surface and offer insights into the film's morphology, composition, and integrity.
Electrochemical Techniques: Electrochemical methods are the primary tools for quantifying the performance of corrosion inhibitors.
Potentiodynamic Polarization (PDP): This technique determines whether an inhibitor acts on the anodic reaction, the cathodic reaction, or both (mixed-type). For quinoline derivatives, studies consistently show they are mixed-type inhibitors. mdpi.comacs.org
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the corrosion process. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor indicate the formation of an adsorptive film that hinders the corrosion process. tandfonline.comnajah.edumdpi.com
Microscopic and Spectroscopic Techniques: These methods provide visual and compositional evidence of the protective film.
Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface morphology of the metal. azom.com In the absence of an inhibitor, the metal surface typically shows significant damage, such as pitting and roughness, after exposure to a corrosive medium. In contrast, the surface of a metal protected by an effective quinoline derivative inhibitor appears much smoother, confirming the mitigation of corrosion. tandfonline.commdpi.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental and chemical composition of the surface layer. nih.gov It can confirm the presence of elements from the inhibitor molecule (like nitrogen, oxygen, and chlorine in the case of this compound) on the metal surface. XPS studies have shown that inhibitor molecules adsorb on the metal, forming a protective film and often displacing corrosive species. nih.govresearchgate.net
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information about the surface at a high resolution. It can be used to assess the smoothness of the metal surface before and after the application of the inhibitor, quantitatively demonstrating the reduction in corrosion-induced roughness. tandfonline.com
These analytical techniques collectively provide a comprehensive understanding of the interaction between the inhibitor, such as this compound, and the metal surface. The data from electrochemical measurements, combined with the visual and compositional evidence from microscopy and spectroscopy, confirm that quinoline derivatives inhibit corrosion by adsorbing onto the metal surface to form a stable, protective film. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline |
| 5-(azidomethyl)quinolin-8-ol |
| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide |
| 5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol |
Future Directions and Research Gaps
Exploration of Underexplored Derivatization Pathways
The functionalization of the 8-Chloro-2-methylquinolin-5-ol core is pivotal for generating a library of analogues with diverse physicochemical properties and biological activities. While classical synthetic methods have been employed for quinoline (B57606) derivatization, several modern and underexplored pathways could unlock novel chemical space.
Transition Metal-Catalyzed C-H Activation: A significant area for future exploration is the application of transition metal-catalyzed C-H activation. This powerful strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, C-H activation could be directed to several positions on the quinoline ring. The presence of the nitrogen atom in the quinoline ring can direct ortho-C-H activation, while the methyl group at the 2-position and the chloro group at the 8-position can also influence the regioselectivity of these reactions. Catalytic systems based on palladium, rhodium, and copper could be employed to introduce a variety of functional groups, including aryl, alkyl, and amino moieties, at specific positions.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers a green and highly selective approach to derivatization. Biocatalytic methods could be explored for the stereoselective modification of this compound. For instance, enzymes such as lipases could be used for the acylation of the hydroxyl group, while oxidoreductases could be employed for the modification of the methyl group. Chemoenzymatic strategies, combining the strengths of both chemical and biological catalysts, could also be developed to access novel derivatives that are difficult to synthesize using traditional methods.
Organometallic Derivatives: The synthesis and exploration of organometallic derivatives of this compound represent another underexplored area. The quinoline nitrogen and the hydroxyl oxygen can act as coordination sites for various metals, leading to the formation of stable complexes. These organometallic compounds could exhibit unique biological activities, including anticancer and antimicrobial properties, due to the synergistic effects of the organic ligand and the metal center.
| Derivatization Pathway | Potential Advantages | Target Moieties on this compound |
| C-H Activation | High atom economy, regioselectivity, access to novel derivatives. | Aromatic C-H bonds, methyl group C-H bonds. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Hydroxyl group, methyl group. |
| Organometallic Chemistry | Novel mechanisms of action, potential for catalytic activity. | Quinoline nitrogen, hydroxyl oxygen. |
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. For this compound, advanced computational modeling can guide the synthesis of derivatives with enhanced therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing robust 2D and 3D-QSAR models for derivatives of this compound, it is possible to identify the key structural features that are essential for a particular biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Molecular Docking and Dynamics Simulations: Molecular docking studies can be employed to predict the binding mode of this compound derivatives to their biological targets. This information is crucial for understanding the molecular basis of their activity and for designing new analogues with improved binding affinity. Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex over time.
Machine Learning and Artificial Intelligence: The application of machine learning (ML) and artificial intelligence (AI) in drug discovery is rapidly expanding. ML models can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new compounds. For this compound, ML algorithms could be used to predict a range of properties, including bioactivity, toxicity, and pharmacokinetic profiles, thereby accelerating the drug discovery process.
In Silico ADMET Prediction: A significant hurdle in drug development is the high attrition rate of compounds due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction tools can be used to assess the drug-likeness of this compound derivatives at an early stage of the discovery process. This allows for the early identification and mitigation of potential liabilities, increasing the chances of developing a successful drug candidate.
| Computational Method | Application in this compound Research | Predicted Outcomes |
| QSAR | Guiding the design of new derivatives with improved activity. | Predicted biological activity (e.g., IC50, EC50). |
| Molecular Docking | Identifying potential biological targets and binding modes. | Binding affinity, ligand-protein interactions. |
| Machine Learning | Predicting a wide range of properties for virtual compounds. | Bioactivity, toxicity, ADMET properties. |
| ADMET Prediction | Assessing the drug-likeness of new derivatives. | Pharmacokinetic and toxicity profiles. |
High-Throughput Screening for Novel Mechanistic Insights
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target or in a phenotypic assay. For this compound and its derivatives, HTS can be a powerful tool for discovering novel biological activities and for gaining insights into their mechanisms of action.
Target-Based Screening: In target-based screening, compounds are tested for their ability to modulate the activity of a specific protein or enzyme that is known to be involved in a disease. A library of this compound derivatives could be screened against a panel of disease-relevant targets to identify new lead compounds.
Phenotypic Screening: Phenotypic screening involves testing compounds in cell-based or whole-organism assays to identify those that produce a desired phenotypic change, without prior knowledge of the molecular target. This approach is particularly useful for discovering compounds with novel mechanisms of action. For instance, a cell-based HTS was used to identify a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure that stabilizes and activates the tumor suppressor protein p53 researchgate.net. This demonstrates the potential of phenotypic screening to uncover unexpected biological activities for quinoline derivatives. A library of this compound analogues could be screened in a variety of phenotypic assays to identify compounds with interesting activities, such as the ability to induce apoptosis in cancer cells or to inhibit the replication of a virus.
High-Content Screening (HCS): HCS combines the automation of HTS with the detailed imaging and analysis of high-content microscopy. This allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects. HCS could be used to profile the activity of this compound derivatives and to generate hypotheses about their mechanisms of action.
| Screening Approach | Objective | Potential Discoveries for this compound |
| Target-Based Screening | Identify compounds that modulate a specific biological target. | Novel inhibitors or activators of disease-relevant proteins. |
| Phenotypic Screening | Discover compounds that produce a desired cellular or organismal phenotype. | Compounds with novel mechanisms of action and therapeutic potential. |
| High-Content Screening | Profile the multiparametric effects of compounds on cells. | Detailed mechanistic insights and identification of off-target effects. |
Investigation of Complex Biological Pathway Modulation
The biological effects of a compound are often the result of its interaction with multiple targets and the modulation of complex signaling pathways. Future research on this compound should move beyond a single-target focus and investigate its effects on a systems level.
Systems Biology Approaches: Systems biology integrates experimental data with computational modeling to understand the complex interactions within biological systems. Techniques such as transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics (metabolite profiling) can be used to obtain a global view of the cellular response to treatment with this compound and its derivatives. This information can then be used to identify the key signaling pathways that are modulated by the compound and to generate hypotheses about its mechanism of action. For example, a study on a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative showed that it exerted its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway mdpi.com.
Chemical Biology Tools: The development of chemical biology tools, such as affinity-based probes and photo-crosslinkers, can facilitate the identification of the direct binding partners of this compound in a cellular context. These approaches can provide direct evidence of target engagement and help to validate the findings from computational and systems biology studies.
| Research Area | Focus | Potential Outcomes for this compound |
| Systems Biology | Global analysis of cellular responses to compound treatment. | Identification of modulated signaling pathways and mechanistic hypotheses. |
| Polypharmacology | Investigation of a compound's interaction with multiple targets. | Understanding of the complete mechanism of action and design of multi-target drugs. |
| Chemical Biology | Development of tools for direct target identification. | Validation of biological targets and elucidation of binding interactions. |
Development of Analytical Methodologies for Complex Matrices
To fully understand the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives, as well as to assess their potential environmental impact, robust and sensitive analytical methodologies are required.
Chromatography and Mass Spectrometry: Chromatographic techniques, such as gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are the gold standard for the quantification of small molecules in complex matrices. Future research should focus on the development and validation of sensitive and specific GC-MS and LC-MS/MS methods for the determination of this compound and its metabolites in biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil). These methods are essential for conducting pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. For instance, time-of-flight accurate mass spectrometry has been successfully applied for the identification of quinoline alkaloids in honey researchgate.netnih.gov.
Biosensors: The development of biosensors for the rapid and on-site detection of this compound could have significant applications in environmental monitoring and clinical diagnostics. Biosensors based on antibodies (immunosensors), nucleic acids (aptasensors), or enzymes can offer high selectivity and sensitivity. Future research could focus on the generation of specific recognition elements for this compound and their integration into portable biosensor platforms.
Advanced Sample Preparation Techniques: The analysis of trace levels of compounds in complex matrices often requires efficient sample preparation methods to remove interferences and to concentrate the analyte. Future research should explore the use of advanced sample preparation techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), for the analysis of this compound.
| Analytical Technique | Purpose | Key Considerations for this compound |
| GC-MS / LC-MS/MS | Quantification in biological and environmental samples. | Method validation (linearity, accuracy, precision, LOD, LOQ). |
| Biosensors | Rapid and on-site detection. | Development of specific recognition elements and sensor platform. |
| Advanced Sample Prep | Analyte enrichment and matrix removal. | Optimization of extraction efficiency and minimization of matrix effects. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Chloro-2-methylquinolin-5-OL, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of substituted anilines with chloroacetyl derivatives under acidic conditions. For example, adapting protocols from substituted quinolinones (e.g., 4-chloro-8-methylquinolin-2(1H)-one synthesis), refluxing in acetic acid with catalytic HCl achieves cyclization . Yield optimization requires precise control of temperature (80–100°C) and stoichiometric ratios of precursors. Lower yields (<50%) often result from incomplete cyclization, which can be monitored via TLC or HPLC .
Q. How should researchers safely handle this compound given its potential hazards?
- Methodology : Follow protocols for structurally similar chlorinated quinolines (e.g., 5,7-dichloro-8-hydroxyquinoline):
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Conduct reactions in fume hoods to mitigate inhalation risks .
- Store waste in sealed containers labeled for halogenated organics, adhering to institutional disposal guidelines .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : - and -NMR confirm substitution patterns (e.g., methyl and hydroxyl groups). Aromatic protons appear as doublets in δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 208.0394 for CHClNO) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for related 8-hydroxyquinoline derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Use density functional theory (DFT) to calculate electron density maps, identifying electrophilic sites (e.g., C-5 hydroxyl group).
- Compare activation energies for substitutions at C-8 (chlorine) vs. C-2 (methyl) using software like Gaussian or ORCA. Validation via experimental kinetics (e.g., monitoring reaction rates with UV-Vis) is critical .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., cell line viability assays with controls for solvent effects) .
- Structural Confirmation : Ensure synthesized derivatives are pure (>95% by HPLC) and structurally identical to literature compounds, as minor impurities (e.g., regioisomers) can skew bioactivity results .
Q. How do steric and electronic effects of the methyl and chloro substituents influence metal-chelation properties?
- Methodology :
- UV-Vis Titration : Monitor shifts in λ upon addition of metal ions (e.g., Fe, Cu) in ethanol/water. Compare with unsubstituted 8-hydroxyquinoline to isolate substituent effects .
- Cyclic Voltammetry : Assess redox behavior to determine chelation stability constants (log β) .
Q. What experimental designs are optimal for studying photodegradation pathways of this compound?
- Methodology :
- Light Exposure Studies : Use a solar simulator (AM 1.5G spectrum) to irradiate aqueous solutions, sampling at intervals for LC-MS analysis. Identify degradation products (e.g., dechlorinated or hydroxylated derivatives) .
- Radical Trapping : Add scavengers (e.g., tert-butanol for •OH) to elucidate primary degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
